molecular formula C19H16N4O2 B15213818 N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide CAS No. 851320-13-3

N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide

Cat. No.: B15213818
CAS No.: 851320-13-3
M. Wt: 332.4 g/mol
InChI Key: VXOBEMXFTLHNPH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted acridine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide is unique due to its cyanoacetamido group, which provides additional reactivity and potential for further chemical modifications. This structural feature distinguishes it from other acridine derivatives and enhances its versatility in various applications.

Properties

CAS No.

851320-13-3

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-[2-[(2-cyanoacetyl)amino]ethyl]acridine-4-carboxamide

InChI

InChI=1S/C19H16N4O2/c20-9-8-17(24)21-10-11-22-19(25)15-6-3-5-14-12-13-4-1-2-7-16(13)23-18(14)15/h1-7,12H,8,10-11H2,(H,21,24)(H,22,25)

InChI Key

VXOBEMXFTLHNPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCNC(=O)CC#N

Origin of Product

United States

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